4-(2-Hydroxyethyl)benzonitrile

Catalog No.
S780191
CAS No.
69395-13-7
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Hydroxyethyl)benzonitrile

CAS Number

69395-13-7

Product Name

4-(2-Hydroxyethyl)benzonitrile

IUPAC Name

4-(2-hydroxyethyl)benzonitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2

InChI Key

RBSJBNYPTGMZIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCO)C#N

Canonical SMILES

C1=CC(=CC=C1CCO)C#N

The exact mass of the compound 4-(2-Hydroxyethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Hydroxyethyl)benzonitrile (CAS 69395-13-7) is a highly versatile, bifunctional organic intermediate featuring a para-substituted benzonitrile core and a primary aliphatic alcohol extended by a two-carbon spacer. Unlike phenolic or benzylic analogs, this compound provides standard aliphatic reactivity at the hydroxyl group while maintaining the electron-withdrawing properties and synthetic potential of the nitrile group. It is primarily procured as a foundational building block for synthesizing 4-(2-bromoethyl)benzonitrile, complex active pharmaceutical ingredients (APIs) such as non-peptide RGD surrogates, and specialized agrochemicals . Its dual functionality allows for orthogonal derivatization: the hydroxyl group readily undergoes halogenation, esterification, or Mitsunobu coupling, while the nitrile group can be selectively reduced to amines or hydrolyzed to amides and carboxylic acids.

Substituting 4-(2-Hydroxyethyl)benzonitrile with close structural analogs like 4-(hydroxymethyl)benzonitrile (a one-carbon spacer) or 4-cyanophenol (no spacer) fundamentally alters both the chemical reactivity and the physical geometry of downstream products. The one-carbon benzylic analog is highly prone to over-oxidation and forms highly reactive, often unstable benzylic halides that complicate large-scale manufacturing . Conversely, attempting to build the target structure from 2-(4-bromophenyl)ethanol requires a late-stage cyanation step, which introduces toxic cyanide reagents, expensive transition-metal catalysts, and significant yield penalties . Therefore, procuring the exact two-carbon, pre-cyanated homolog is essential for maintaining process safety, maximizing yield, and ensuring the correct spatial dimensions in pharmacophore development.

Elimination of Late-Stage Cyanation Toxicity and Costs

When synthesizing cyano-phenethyl derivatives, starting with 4-(2-Hydroxyethyl)benzonitrile completely bypasses the need for late-stage cyanation. If a buyer were to substitute this with 2-(4-bromophenyl)ethanol, the process would require a palladium- or copper-catalyzed cyanation (e.g., using Zn(CN)2 or CuCN). These reactions typically require temperatures exceeding 100°C, highly toxic reagents, and often plateau at 60-80% yields due to catalyst poisoning or side reactions . In contrast, direct functionalization of 4-(2-Hydroxyethyl)benzonitrile (e.g., bromination via PBr3 to form 4-(2-bromoethyl)benzonitrile) proceeds smoothly under mild conditions with yields frequently exceeding 85%.

Evidence DimensionRequirement for toxic heavy-metal cyanation steps
Target Compound Data0 steps (nitrile pre-installed); >85% yield in downstream OH functionalization
Comparator Or Baseline2-(4-bromophenyl)ethanol requires 1 high-temp cyanation step (typically 60-80% yield)
Quantified DifferenceEliminates 1 highly toxic step and improves overall pathway yield by 10-25%
ConditionsStandard industrial scale-up conditions for cyano-aryl-ethyl synthesis

Procuring the pre-cyanated building block avoids the regulatory, safety, and financial burdens of handling cyanide salts and transition-metal catalysts at scale.

Aliphatic vs. Benzylic Reactivity and Stability

The two-carbon spacer in 4-(2-Hydroxyethyl)benzonitrile provides standard primary aliphatic alcohol reactivity, which is a critical differentiator from the one-carbon homolog, 4-(hydroxymethyl)benzonitrile. Benzylic alcohols are highly susceptible to unwanted oxidation (forming aldehydes or carboxylic acids) and their corresponding halides are potent lachrymators that readily undergo SN1 solvolysis or polymerization . The aliphatic hydroxyl in 4-(2-Hydroxyethyl)benzonitrile resists these spontaneous degradation pathways, offering a significantly wider process window. It can be subjected to harsher acidic or basic conditions during multi-step synthesis without the risk of benzylic cleavage .

Evidence DimensionSusceptibility to spontaneous SN1 solvolysis and over-oxidation
Target Compound DataLow (standard primary aliphatic stability)
Comparator Or Baseline4-(hydroxymethyl)benzonitrile: High (benzylic reactivity)
Quantified DifferenceSignificant reduction in side-product formation during harsh synthetic steps
ConditionsMulti-step synthesis involving strong acids, bases, or mild oxidants

For industrial scale-up, the enhanced stability of the aliphatic spacer reduces batch-to-batch variability and prevents the formation of hazardous lachrymatory intermediates.

Precise Pharmacophore Geometry in Medicinal Chemistry

In the development of non-peptide RGD surrogates (such as GPIIb-IIIa antagonists), the exact length of the spacer linking the aromatic core to the functional group is critical for receptor engagement. 4-(2-Hydroxyethyl)benzonitrile provides an ethyl spacer that adds approximately 1.5 Å of distance and crucial rotational degrees of freedom compared to a methyl spacer [1]. This specific geometry allows the resulting molecules to effectively mimic the Gly-Asp beta-turn required for high-affinity binding. Substituting this compound with 4-(hydroxymethyl)benzonitrile results in a truncated linker that fails to bridge the receptor's binding pockets, leading to a dramatic loss of antagonistic activity in fibrinogen binding assays [1].

Evidence DimensionSpacer length and receptor binding viability
Target Compound Data2-carbon spacer (~1.5 Å longer); enables sub-micromolar IC50 in RGD mimics
Comparator Or Baseline1-carbon spacer (4-(hydroxymethyl)benzonitrile); fails to bridge binding pockets
Quantified DifferenceCritical geometric extension required for target engagement
ConditionsStructure-activity relationship (SAR) studies in GPIIb-IIIa antagonist development

In drug discovery procurement, selecting the exact homolog is non-negotiable for achieving the precise spatial dimensions required for biological activity.

Synthesis of 4-(2-Bromoethyl)benzonitrile

As the direct precursor, it is used to manufacture this highly versatile alkylating agent via simple reaction with PBr3, avoiding the instability associated with benzylic bromides .

Development of Non-Peptide RGD Surrogates

Utilized in Mitsunobu coupling reactions to construct the core frameworks of platelet GPIIb-IIIa antagonists, where its specific two-carbon spacer is essential for mimicking the Gly-Asp beta-turn [1].

Orthogonal Multi-Step API Synthesis

Employed as a bifunctional building block where the aliphatic alcohol can be protected or activated independently of the robust nitrile group, allowing for complex, multi-step pharmaceutical manufacturing without premature degradation .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (16.67%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-(4-Cyanophenyl)ethanol

Dates

Last modified: 08-15-2023

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